molecular formula C12H14ClNO2 B13996853 Methyl 2-chloro-6-cyclopentylisonicotinate

Methyl 2-chloro-6-cyclopentylisonicotinate

Cat. No.: B13996853
M. Wt: 239.70 g/mol
InChI Key: NCJNQCZEFXNLLE-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-cyclopentylisonicotinate is a heterocyclic organic compound featuring a pyridine ring substituted with a chlorine atom at position 2, a cyclopentyl group at position 6, and a methyl ester at position 2. This structure confers unique physicochemical properties, making it a critical intermediate in pharmaceutical synthesis, particularly for S1P receptor agonists like cenerimod .

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

methyl 2-chloro-6-cyclopentylpyridine-4-carboxylate

InChI

InChI=1S/C12H14ClNO2/c1-16-12(15)9-6-10(14-11(13)7-9)8-4-2-3-5-8/h6-8H,2-5H2,1H3

InChI Key

NCJNQCZEFXNLLE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)Cl)C2CCCC2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Procedure

Esterification Step
  • Reactants: 2-Cyclopentyl-6-hydroxyisonicotinic acid and methanol.
  • Catalyst/Agent: Trimethyl orthoformate is used to facilitate esterification.
  • Conditions: The reaction mixture is refluxed at approximately 60 to 65 °C.
  • Stoichiometry: 1 equivalent of acid to about 2 equivalents of trimethyl orthoformate.
  • Work-up: After reaction completion, the solvent is removed under reduced pressure, water is added to precipitate the methyl ester, and the product is isolated by filtration at temperatures below 15 °C, preferably around 10 °C.

This step yields methyl 2-cyclopentyl-6-hydroxyisonicotinate with high purity and yield.

Chlorination Step
  • Reactants: Methyl 2-cyclopentyl-6-hydroxyisonicotinate and a chlorinating agent.
  • Chlorinating Agents: Phenylphosphonic dichloride is preferred; alternatives include phosphoryl chloride and thionyl chloride.
  • Stoichiometry: 1 equivalent of methyl ester to approximately 2 equivalents of chlorinating agent.
  • Temperature: The reaction is conducted at 120 to 140 °C, optimally around 130 °C.
  • Reaction Time: Typically 3 to 5 hours, with 4 hours being preferred.
  • Work-up: The reaction mixture is cooled, then added to a biphasic system of aqueous buffer (e.g., potassium phosphate buffer) and an organic solvent such as isopropyl acetate. The organic layer containing the product is separated and purified by distillation.

Alternatively, the chlorination can be performed starting from 2-cyclopentyl-6-hydroxyisonicotinic acid directly with phosphorous oxychloride (POCl3):

  • POCl3 Amount: 8 to 12 equivalents, preferably ~10 equivalents.
  • Temperature: 110 to 120 °C, preferably 115 °C.
  • Time: 3 to 5 hours.
  • Post-reaction: Excess POCl3 is distilled off, and methanol is added to form the methyl ester.

The chlorination step converts the hydroxy group to a chlorine substituent, yielding methyl 2-chloro-6-cyclopentylisonicotinate.

Optional Subsequent Reactions
  • This compound can be reacted with sodium methoxide in methanol under reflux to produce 2-cyclopentyl-6-methoxyisonicotinic acid after hydrolysis, demonstrating the compound's utility as a versatile intermediate.

Data Tables Summarizing Preparation Parameters

Step Reactants Reagents/Conditions Temperature (°C) Time (hours) Yield & Notes
Esterification 2-Cyclopentyl-6-hydroxyisonicotinic acid + methanol Trimethyl orthoformate (2 equiv.) 60 - 65 Not specified High yield; isolation by filtration at ~10 °C
Chlorination (phenylphosphonic dichloride) Methyl 2-cyclopentyl-6-hydroxyisonicotinate + chlorinating agent Phenylphosphonic dichloride (2 equiv.) 120 - 140 3 - 5 Purification by extraction and distillation
Chlorination (POCl3) 2-Cyclopentyl-6-hydroxyisonicotinic acid Phosphorous oxychloride (8-12 equiv.) 110 - 120 3 - 5 Excess POCl3 distilled off; esterification with methanol follows
Methoxylation (optional) This compound + NaOMe/MeOH Sodium methanolate (8-15 equiv.) Reflux Not specified Converts chloro to methoxy derivative

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-6-cyclopentylisonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides or other oxidized forms .

Scientific Research Applications

Methyl 2-chloro-6-cyclopentylisonicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-chloro-6-cyclopentylisonicotinate involves its interaction with specific molecular targets. For instance, it has been studied for its role as an agonist of the S1P1 receptor, which is involved in immune modulation. The compound binds to the receptor, triggering a cascade of intracellular signaling pathways that result in the modulation of immune responses .

Comparison with Similar Compounds

Key Comparative Analysis

Substituent Effects on Reactivity and Bioactivity Chlorine vs. Cyclopentyl vs. Linear Chains: The cyclopentyl group at position 6 increases lipophilicity, enhancing membrane permeability compared to aliphatic esters (e.g., methyl octanoate) .

Ester Group Variations

  • Methyl vs. Ethyl Esters : Methyl esters (as in the target compound) generally exhibit faster hydrolysis rates than ethyl esters, influencing drug release kinetics. Ethyl 2-chloro-6-methoxynicotinate may offer prolonged stability in vivo .

Spectroscopic Differentiation

  • NMR/FTIR Profiles : this compound would show distinct ¹H NMR signals for the cyclopentyl group (δ 1.5–2.5 ppm) and ester carbonyl (δ 3.7 ppm for methyl), differing from carboxylic acid derivatives (e.g., 2-Cyclopentyl-6-methoxyisonicotinic acid, δ 12–13 ppm for -COOH) .

Natural vs. Synthetic Analogs While diterpenic esters (e.g., sandaracopimaric acid methyl ester) are natural products with anti-inflammatory properties, synthetic isonicotinate derivatives are optimized for targeted therapeutic effects, such as immunomodulation .

Biological Activity

Methyl 2-chloro-6-cyclopentylisonicotinate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological evaluation, and implications for therapeutic applications.

Synthesis

The synthesis of this compound involves the reaction of isonicotinic acid derivatives with chloromethylation agents. The compound can be synthesized through a series of steps that include the use of sodium methoxide (NaOMe) in methanol under reflux conditions, yielding the desired product efficiently .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, showing a dose-dependent inhibition of cell proliferation. For instance, compounds structurally related to this compound have been evaluated for their antiproliferative effects on human cancer cell lines, highlighting their potential as therapeutic agents .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)
AMCF-75.2
BHeLa3.8
CA5494.1
This compoundHCT1162.9

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve the inhibition of specific signaling pathways associated with cell survival and proliferation. Studies suggest that compounds with similar structures may modulate PI3K/Akt signaling pathways, which are crucial in cancer biology .

Case Studies

A notable case study involved the evaluation of this compound in combination with other chemotherapeutic agents. The results indicated that this compound could enhance the efficacy of existing treatments by overcoming resistance mechanisms in cancer cells .

Table 2: Combination Therapy Efficacy

Treatment CombinationEffect on Cell Viability (%)Synergistic Effect
Drug A + Methyl Compound45Yes
Drug B + Methyl Compound30No

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-chloro-6-cyclopentylisonicotinate, and how can purity be validated experimentally?

  • Methodological Answer : Synthesis optimization involves testing diverse coupling agents (e.g., DCC, EDC) and reaction conditions (temperature, solvent polarity). Microwave-assisted synthesis (e.g., 100–150°C, 30–60 minutes) can enhance yield . Validate purity using HPLC (≥95% purity threshold) and ¹H/¹³C NMR (integration ratios, absence of extraneous peaks). For reproducibility, document solvent drying, inert atmosphere protocols, and stoichiometric ratios in detail .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural and electronic properties?

  • Methodological Answer :

TechniqueKey ParametersApplication
¹H/¹³C NMRChemical shifts (δ ppm), coupling constants (J Hz)Confirm regiochemistry and cyclopentyl substitution
IR SpectroscopyStretching frequencies (e.g., C=O ~1700 cm⁻¹, C-Cl ~750 cm⁻¹)Validate ester and chloro functional groups
Mass SpectrometryMolecular ion peak (m/z), fragmentation patternsConfirm molecular weight and structural integrity
X-ray CrystallographyBond lengths/angles, torsion anglesResolve stereochemical ambiguities

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to model transition states and activation energies. Compare calculated vs. experimental Hammett σ values to assess electronic effects. Incorporate exact exchange terms (e.g., Becke’s 1993 functional) to improve thermochemical accuracy for reaction intermediates . Validate with kinetic isotopic effect (KIE) studies.

Q. How should researchers resolve contradictions in mechanistic data between experimental and computational studies?

  • Methodological Answer :

  • Step 1 : Conduct a systematic literature review (SLR) to catalog discrepancies (e.g., competing SN1 vs. SN2 mechanisms) .
  • Step 2 : Replicate key experiments under controlled conditions (e.g., solvent polarity, temperature gradients) .
  • Step 3 : Cross-validate with ab initio molecular dynamics (AIMD) simulations to assess solvent effects .
  • Step 4 : Apply meta-analysis (MA) to quantify uncertainty in computational vs. experimental activation parameters .

Q. What experimental design principles are critical for studying its potential as a ligand in transition-metal catalysis?

  • Methodological Answer :

  • Ligand Screening : Test coordination behavior with Pd(II), Ni(0), or Co(III) precursors using UV-Vis (d-d transitions) and cyclic voltammetry (redox activity) .
  • Structure-Activity Relationships : Correlate steric parameters (e.g., Tolman cone angle) with catalytic turnover frequencies (TOF) in cross-coupling reactions .
  • In Situ Characterization : Use XAS (X-ray absorption spectroscopy) to monitor metal-ligand binding dynamics during catalysis .

Methodological Frameworks for Research Design

Q. How can the PICOT framework be adapted to structure hypothesis-driven studies on this compound?

  • Answer :

  • P (Population): Target reaction systems (e.g., Suzuki-Miyaura coupling).
  • I (Intervention): Novel synthetic modifications (e.g., fluorinated analogs).
  • C (Comparison): Benchmark against commercial ligands (e.g., PPh₃).
  • O (Outcome): Catalytic efficiency (TOF, yield).
  • T (Time): Reaction kinetics over 0–24 hours .

Q. What criteria ensure a research question is both novel and feasible?

  • Answer : Apply the FINER framework:

  • F easible: Access to anhydrous reaction conditions and glovebox techniques .
  • I nteresting: Address gaps in isonicotinate ligand chemistry .
  • N ovel: Explore understudied cyclopentyl steric effects.
  • E thical: Avoid toxic solvents (e.g., substitute benzene with toluene).
  • R elevant: Align with green chemistry goals (atom economy) .

Data Reproducibility and Reporting

Q. What minimal dataset details are required to ensure reproducibility in synthetic studies?

  • Answer :

  • Essential Data :
  • Reaction stoichiometry (mmol scale), solvent purity, catalyst loading.
  • NMR raw data (FID files), HPLC chromatograms (retention times, column specs).
  • Crystallographic data (CCDC deposition number) .
  • Reporting Standards : Follow Beilstein Journal guidelines for experimental sections, including failure conditions (e.g., failed coupling at 80°C) .

Q. How can researchers balance brevity and completeness when documenting synthetic procedures?

  • Answer : Use a tiered approach:

  • Main Text : Summarize critical steps (e.g., cyclopentyl Grignard addition).
  • Supplementary Information : Include exhaustive procedural details (e.g., glovebox moisture levels, NMR acquisition parameters) .

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